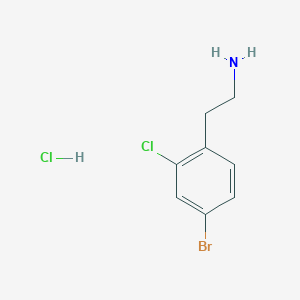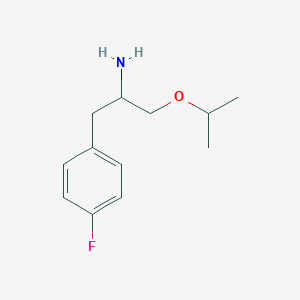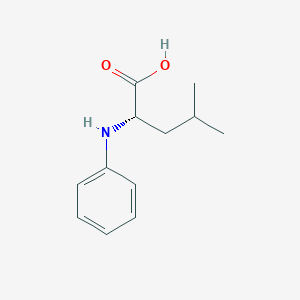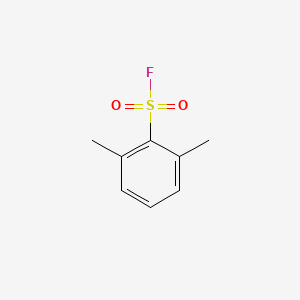![molecular formula C8H7BrClN3 B13525241 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2505689-29-0](/img/structure/B13525241.png)
6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a methyl group at the 7th position on the imidazo[4,5-b]pyridine ring. These structural features make it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This step often involves the cyclization of a suitable diamine with a formamide derivative under acidic conditions.
Chloromethylation: The chloromethyl group is introduced using chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base.
Methylation: The methyl group at the 7th position can be introduced using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The bromine and chloromethyl groups can be involved in oxidation and reduction reactions, respectively, to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is used as a building block in organic synthesis to create more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, antiviral, and anticancer agents .
Medicine
The compound and its derivatives are investigated for their therapeutic potential. They are explored as candidates for treating various diseases due to their ability to interact with biological targets such as enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which 6-bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or DNA. This binding can inhibit or activate biological pathways, leading to therapeutic effects. The presence of the bromine and chloromethyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the bromine atom, which may reduce its biological activity.
6-Bromo-7-methyl-3H-imidazo[4,5-b]pyridine: Lacks the chloromethyl group, affecting its chemical reactivity.
Uniqueness
6-Bromo-2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chloromethyl groups, which enhance its reactivity and potential for functionalization. This makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
2505689-29-0 |
|---|---|
Molecular Formula |
C8H7BrClN3 |
Molecular Weight |
260.52 g/mol |
IUPAC Name |
6-bromo-2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H7BrClN3/c1-4-5(9)3-11-8-7(4)12-6(2-10)13-8/h3H,2H2,1H3,(H,11,12,13) |
InChI Key |
SERNXZIZRBJJOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1Br)N=C(N2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)


![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)


![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)

![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B13525182.png)
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)

![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

